molecular formula C19H20ClN5O2 B2583136 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1421482-98-5

5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2583136
M. Wt: 385.85
InChI Key: VBAXQTJHAZQOJE-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight of the compound is 368.84 .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . The compound is also represented by the SMILES string: COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, due to its complex structure, is involved in the synthesis of various novel heterocyclic compounds, indicating its significance in medicinal chemistry and drug development. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the compound's utility in generating new therapeutic agents. These synthesized compounds have been tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's potential as a starting point in drug discovery processes aimed at treating conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroleptic Activity

The compound has also been explored for its neuroleptic activity, serving as a core structure for the design and synthesis of benzamides targeting the central nervous system disorders. Specifically, modifications of this compound have led to derivatives with potent neuroleptic activity, contributing to the search for new treatments for psychosis and related conditions. The exploration of different series of benzamides, derived from this compound, has demonstrated significant inhibitory effects on stereotyped behavior in animal models, providing a foundation for further investigation into its potential for treating psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Structural Characterization and Drug Development

In the realm of pharmaceutical sciences, the structural characterization and modification of this compound have implications for drug development, especially in understanding the conformational aspects that influence drug-receptor interactions. For example, studies involving the preparation and characterization of crystalline forms of related compounds enhance the understanding of how structural differences can affect the pharmacokinetics and pharmacodynamics of potential therapeutic agents, which is crucial for the design of drugs with improved efficacy and safety profiles (Yanagi et al., 2000).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-13-23-17(12-18(24-13)25-9-3-4-10-25)21-7-8-22-19(26)15-11-14(20)5-6-16(15)27-2/h3-6,9-12H,7-8H2,1-2H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAXQTJHAZQOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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